molecular formula C9H11NO2 B13171279 8-Oxaspiro[bicyclo[3.2.1]octane-2,2'-oxirane]-3'-carbonitrile

8-Oxaspiro[bicyclo[3.2.1]octane-2,2'-oxirane]-3'-carbonitrile

Katalognummer: B13171279
Molekulargewicht: 165.19 g/mol
InChI-Schlüssel: UZEUQSPTKDBUKG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

8-Oxaspiro[bicyclo[3.2.1]octane-2,2’-oxirane]-3’-carbonitrile is a complex organic compound characterized by its unique spirocyclic structure. This compound features a bicyclic octane ring fused with an oxirane ring and a carbonitrile group, making it an interesting subject for chemical research and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 8-Oxaspiro[bicyclo[3.2.1]octane-2,2’-oxirane]-3’-carbonitrile typically involves multiple steps, starting from simpler organic molecules. One common method includes the double Michael addition to cyclic dienones, which allows for the formation of the bicyclic core . The reaction conditions often involve the use of strong bases and controlled temperatures to ensure the correct stereochemistry of the product.

Industrial Production Methods

While specific industrial production methods for 8-Oxaspiro[bicyclo[3.2.1]octane-2,2’-oxirane]-3’-carbonitrile are not well-documented, the general approach would likely involve scalable versions of the laboratory synthesis methods. This could include the use of continuous flow reactors to maintain precise control over reaction conditions and improve yield.

Analyse Chemischer Reaktionen

Types of Reactions

8-Oxaspiro[bicyclo[3.2.1]octane-2,2’-oxirane]-3’-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The oxirane ring can be opened under oxidative conditions.

    Reduction: The carbonitrile group can be reduced to an amine.

    Substitution: The oxirane ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines or thiols can react with the oxirane ring under mild conditions.

Major Products Formed

    Oxidation: Products may include diols or carboxylic acids.

    Reduction: Amines or alcohols can be formed.

    Substitution: Substituted oxirane derivatives are common products.

Wissenschaftliche Forschungsanwendungen

8-Oxaspiro[bicyclo[3.2.1]octane-2,2’-oxirane]-3’-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential as a pharmacophore in drug design.

    Industry: Utilized in the development of new materials with specific properties.

Wirkmechanismus

The mechanism by which 8-Oxaspiro[bicyclo[3.2.1]octane-2,2’-oxirane]-3’-carbonitrile exerts its effects depends on the specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved are still under investigation, but its unique structure allows for specific interactions that can be exploited in various fields.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

8-Oxaspiro[bicyclo[321]octane-2,2’-oxirane]-3’-carbonitrile stands out due to its spirocyclic structure, which imparts unique chemical and physical properties

Eigenschaften

Molekularformel

C9H11NO2

Molekulargewicht

165.19 g/mol

IUPAC-Name

spiro[8-oxabicyclo[3.2.1]octane-2,3'-oxirane]-2'-carbonitrile

InChI

InChI=1S/C9H11NO2/c10-5-8-9(12-8)4-3-6-1-2-7(9)11-6/h6-8H,1-4H2

InChI-Schlüssel

UZEUQSPTKDBUKG-UHFFFAOYSA-N

Kanonische SMILES

C1CC2C3(CCC1O2)C(O3)C#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.